molecular formula C9H8F3NO B14847262 1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone

1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone

Cat. No.: B14847262
M. Wt: 203.16 g/mol
InChI Key: LQNFBRRKTQNMDA-UHFFFAOYSA-N
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Description

1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone is a pyridine derivative featuring a methyl group at position 2, a trifluoromethyl (CF₃) group at position 6, and an ethanone (acetyl) moiety at position 4. This compound combines electron-donating (methyl) and electron-withdrawing (CF₃) substituents, creating a unique electronic profile. Such structural features are critical in medicinal chemistry and materials science, where trifluoromethyl groups enhance metabolic stability and lipophilicity, while acetyl groups serve as reactive handles for further functionalization .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5-3-7(6(2)14)4-8(13-5)9(10,11)12/h3-4H,1-2H3

InChI Key

LQNFBRRKTQNMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone with structurally related pyridine and pyrimidine derivatives:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Pyridine 2-Me, 6-CF₃, 4-COMe C₉H₈F₃NO 219.16 (calc) Not reported Balanced electronic effects; potential intermediate in drug synthesis
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone Pyridine 2-CF₃, 4-COMe C₈H₆F₃NO 189.135 1060810-86-7 Strong electron-withdrawing CF₃ at C2; used in organic synthesis
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone Pyridine 3-COMe, 6-CF₃ C₈H₆F₃NO 189.135 358780-14-0 Meta-substituted CF₃; lower steric hindrance
1-(6-Methylpyrimidin-4-yl)ethanone Pyrimidine 4-COMe, 6-Me C₇H₈N₂O 136.15 (calc) 67073-96-5 Pyrimidine core; applications in heterocyclic chemistry

Key Differences and Implications

Substituent Positioning: The target compound’s methyl (C2) and CF₃ (C6) groups create steric and electronic effects distinct from analogs like 1-(2-CF₃-pyridin-4-yl)ethanone (CF₃ at C2). Compared to 1-[6-CF₃-pyridin-3-yl]ethanone, the ethanone at C4 in the target compound may alter solubility and crystallinity due to positional isomerism .

Electronic Effects :

  • The methyl group at C2 in the target compound donates electrons via inductive effects, partially counteracting the electron-withdrawing CF₃ group. This balance may enhance stability in acidic or oxidative environments relative to analogs with dual electron-withdrawing groups .

Biological Relevance :

  • Compounds like Emraclidine () highlight the importance of trifluoromethylpyridine motifs in drug design. The target compound’s substitution pattern could optimize interactions with biological targets (e.g., enzymes or receptors) by fine-tuning steric and electronic properties .

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